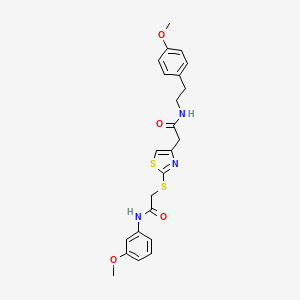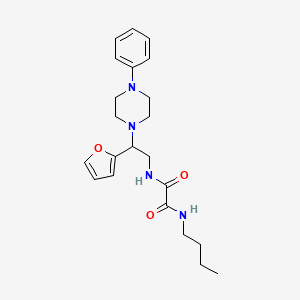![molecular formula C17H18N4O4S B2535491 N1-(benzo[d][1,3]dioxol-5-yl)-N4-(thiazol-2-yl)piperidine-1,4-dicarboxamide CAS No. 1207034-25-0](/img/structure/B2535491.png)
N1-(benzo[d][1,3]dioxol-5-yl)-N4-(thiazol-2-yl)piperidine-1,4-dicarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound seems to be a fusion of benzo[d][1,3]dioxol-5-yl and thiazol-2-yl groups with a piperidine-1,4-dicarboxamide core. Compounds with similar structures have been studied for their anticancer activities .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds have been synthesized via Pd-catalyzed C-N cross-coupling .Scientific Research Applications
Molecular Interaction Studies
Conformational Analysis and Pharmacophore Modeling
A study explored the molecular interactions of a cannabinoid receptor antagonist, highlighting the importance of conformational analysis and pharmacophore modeling in understanding drug-receptor interactions. This research aids in the development of new compounds with potential therapeutic applications (J. Shim et al., 2002).
Therapeutic Potential and Mechanism of Action
Anticancer and Anti-metastatic Properties
Research on compounds targeting the urokinase receptor (uPAR) demonstrated significant anti-metastatic effects in breast cancer models. This study illustrates the therapeutic potential of structurally complex compounds in inhibiting cancer cell invasion, migration, and angiogenesis (F. Wang et al., 2011).
Drug Metabolism and Pharmacokinetics
Disposition and Metabolism
A detailed pharmacokinetic study of SB-649868, an orexin receptor antagonist, provided insights into its metabolism and disposition in humans. Such studies are crucial for understanding the pharmacological profile and safety of new therapeutic agents (C. Renzulli et al., 2011).
Synthesis and Evaluation of Novel Compounds
Anti-Acetylcholinesterase Activity
The synthesis and evaluation of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives revealed potent inhibitors of acetylcholinesterase (AChE), suggesting their potential as therapeutic agents for conditions like Alzheimer's disease (H. Sugimoto et al., 1990).
properties
IUPAC Name |
1-N-(1,3-benzodioxol-5-yl)-4-N-(1,3-thiazol-2-yl)piperidine-1,4-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O4S/c22-15(20-16-18-5-8-26-16)11-3-6-21(7-4-11)17(23)19-12-1-2-13-14(9-12)25-10-24-13/h1-2,5,8-9,11H,3-4,6-7,10H2,(H,19,23)(H,18,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLJYRBGPBFWMHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=NC=CS2)C(=O)NC3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-(1,3-benzodioxol-5-ylcarbonyl)-5-(4-fluorobenzyl)[1,3]dioxolo[4,5-g]quinolin-8(5H)-one](/img/structure/B2535409.png)



![N-(1-cyano-1,2-dimethylpropyl)-2-({5,7-dimethyl-[1,2,4]triazolo[4,3-c]pyrimidin-3-yl}sulfanyl)acetamide](/img/structure/B2535414.png)
![2-{4-[(3,5-Dimethylpiperidin-1-yl)sulfonyl]phenyl}-1,3-benzothiazole](/img/structure/B2535415.png)

![1-methyl-3,8-bis(2-oxopropyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2535418.png)
![(5Z)-5-[(2,7-dimethoxynaphthalen-1-yl)methylidene]-3-methyl-2-sulfanylideneimidazolidin-4-one](/img/structure/B2535420.png)
![[1-(Pyridin-4-yl)cyclopropyl]methanamine dihydrochloride](/img/no-structure.png)

![1-(4-Methoxyphenyl)-4-[(2,3,4,5,6-pentamethylbenzyl)sulfanyl]-2-butanone](/img/structure/B2535427.png)
![Methyl 2-({[5-(2-anilinovinyl)-4-cyano-3-isothiazolyl]sulfanyl}methyl)benzenecarboxylate](/img/structure/B2535429.png)
![2-{3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2535431.png)